molecular formula C16H22BrN3O3 B2516189 Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate CAS No. 2402828-79-7

Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B2516189
CAS No.: 2402828-79-7
M. Wt: 384.274
InChI Key: KFRAAOBSCKAZDV-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the bromopyridine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the construction of more complex molecules in organic synthesis.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.

    ®-3-(Boc-amino)piperidine:

Uniqueness

Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate is unique due to the presence of both a bromopyridine moiety and a piperidine ring, which confer specific reactivity and binding properties. This combination makes it a valuable compound for designing molecules with targeted biological activities.

Properties

IUPAC Name

tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-5-12(10-20)19-14(21)11-6-7-13(17)18-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRAAOBSCKAZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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